4-Fluoro-3-(furan-2-yl)benzaldehyde

Catalog No.
S3721516
CAS No.
359867-36-0
M.F
C11H7FO2
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(furan-2-yl)benzaldehyde

CAS Number

359867-36-0

Product Name

4-Fluoro-3-(furan-2-yl)benzaldehyde

IUPAC Name

4-fluoro-3-(furan-2-yl)benzaldehyde

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C11H7FO2/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H

InChI Key

WLBAWOASOWSSDY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=C(C=CC(=C2)C=O)F

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)C=O)F

4-Fluoro-3-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2C_{11}H_{7}FO_{2}. It is categorized as an aromatic aldehyde, characterized by a benzene ring substituted with a fluorine atom at the fourth position and a furan ring at the third position. This unique substitution pattern imparts distinctive chemical properties, making it a subject of interest in various fields of research and industry. The compound exhibits a molecular weight of 190.17 g/mol and has potential applications in organic synthesis and medicinal chemistry .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to yield the corresponding alcohol, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAqueous solution
ReductionSodium borohydride, Lithium aluminum hydrideAlcoholic solvents
SubstitutionNucleophiles (amines, thiols)Basic conditions (e.g., sodium hydroxide)

The biological activity of 4-Fluoro-3-(furan-2-yl)benzaldehyde is primarily linked to its ability to interact with biological molecules. Its aldehyde group can form Schiff bases with amines, leading to biologically active derivatives. Additionally, fluorinated compounds often exhibit enhanced activity due to increased lipophilicity and altered electronic properties, potentially improving their interactions with biological targets.

The synthesis of 4-Fluoro-3-(furan-2-yl)benzaldehyde can be achieved through various methods:

  • Halogen-Exchange Reaction: This method involves treating 4-chlorobenzaldehyde with a fluorinating agent like cesium tetrafluorocobaltate(III), effectively replacing the chlorine atom with fluorine.
  • Suzuki-Miyaura Cross-Coupling: This method entails the reaction between 4-fluoro-3-bromobenzaldehyde and furan-2-boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is typically conducted in an organic solvent at elevated temperatures .

Industrial Production

In industrial settings, large-scale syntheses often utilize optimized reaction conditions to maximize yield and purity, particularly in halogen-exchange reactions or Friedel-Crafts acylation processes .

4-Fluoro-3-(furan-2-yl)benzaldehyde has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fluorescent Probes: The compound can be used in developing fluorescent probes for biological imaging.
  • Material Science: It has potential applications in producing advanced materials with specific electronic or optical properties.

Research into the interaction studies of 4-Fluoro-3-(furan-2-yl)benzaldehyde suggests that its unique structure enhances binding affinity towards various biological targets. Molecular docking studies indicate that similar fluorinated compounds can inhibit enzyme activity through reversible binding mechanisms. Further studies are necessary to elucidate specific interactions with biomolecules and their implications for therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Fluoro-3-(furan-2-yl)benzaldehyde. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
4-FluorobenzaldehydeLacks the furan ringLess versatile in chemical reactivity
3-Fluoro-4-(furan-3-yl)benzaldehydeDifferent substitution patternAffects reactivity and applications
5-Fluoro-2-(furan-2-yl)benzaldehydeFluorine at a different positionAlters electronic properties affecting reactivity
4-Fluoro-3-(furan-3-yl)benzaldehydeSimilar structure but different furan positioningInfluences chemical properties and biological activities

The uniqueness of 4-Fluoro-3-(furan-2-yl)benzaldehyde lies in its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. This makes it a valuable compound in various fields including organic synthesis, medicinal chemistry, and materials science.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

190.04300762 g/mol

Monoisotopic Mass

190.04300762 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-20-2023

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